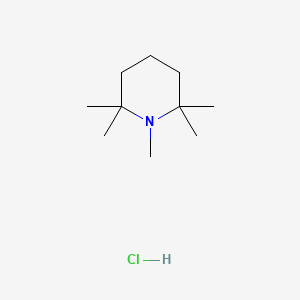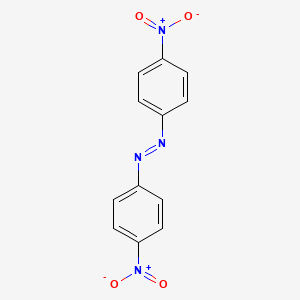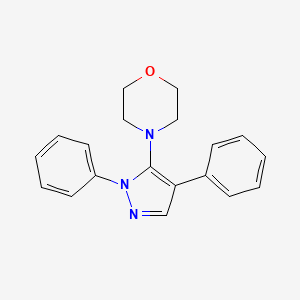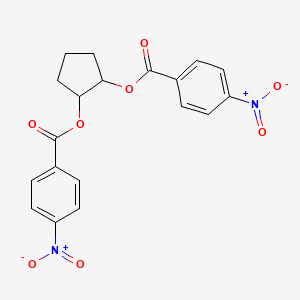![molecular formula C7H12O6 B14157342 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol CAS No. 2635-67-8](/img/structure/B14157342.png)
1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxaspiro[25]octane-4,5,6,7,8-pentol is a unique spirocyclic compound characterized by a spiro-ether linkage and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxaspiro[2.5]octane-4,5,6,7,8-pentol typically involves the iodocyclization of alkenyl alcohols. This method incorporates an oxygen atom into the spirocyclic unit, significantly enhancing water solubility and reducing lipophilicity . The reaction conditions often include the use of iodine as a catalyst and an appropriate solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography could be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Oxaspiro[2.5]octane-4,5,6,7,8-pentol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-Oxaspiro[2.5]octane-4,5,6,7,8-pentol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-oxaspiro[2.5]octane-4,5,6,7,8-pentol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentayl pentaacetate
- 3-Oxaspiro[5.5]undecane-2,4-dione
- 6-Oxaspiro[2.5]octane-1-carboxylic acid
Uniqueness
2-Oxaspiro[2.5]octane-4,5,6,7,8-pentol is unique due to its multiple hydroxyl groups and spirocyclic structure, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
2635-67-8 |
|---|---|
Molecular Formula |
C7H12O6 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
1-oxaspiro[2.5]octane-4,5,6,7,8-pentol |
InChI |
InChI=1S/C7H12O6/c8-2-3(9)5(11)7(1-13-7)6(12)4(2)10/h2-6,8-12H,1H2 |
InChI Key |
AWCFPDQAULWFNH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(O1)C(C(C(C(C2O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methylphenyl)-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B14157259.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B14157261.png)







![8-Methoxy-4-propoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14157310.png)
![5-{[(E)-(2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14157312.png)

![N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide](/img/structure/B14157321.png)
![N-[(4-chlorophenyl)carbamoyl]-L-alanine](/img/structure/B14157325.png)
